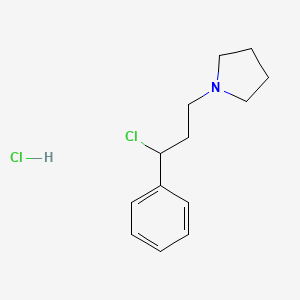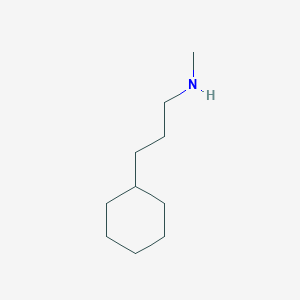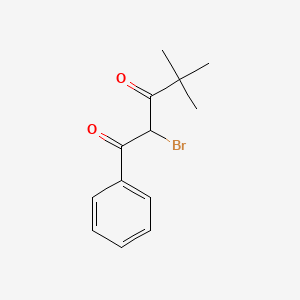
N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3-chloro-4-methylaniline with 2-(4-methoxybenzylidene)hydrazinecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and materials
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its hydrazone moiety is known to interact with various biological targets.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area focuses on understanding its mechanism of action and optimizing its pharmacological properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16ClN3O3 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-3-6-13(9-15(11)18)20-16(22)17(23)21-19-10-12-4-7-14(24-2)8-5-12/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChIキー |
YZTDHTVIIPSLCP-VXLYETTFSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)







![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)
![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

